Cas no 524-17-4 (Dauricine)

Dauricina es un alcaloide bisbencilisoquinolínico aislado principalmente de plantas del género Menispermum, como Menispermum dauricum. Este compuesto presenta una estructura dimerica característica, con dos unidades de bencilisoquinolina unidas por enlaces éter. Destaca por su actividad farmacológica, incluyendo efectos antiarrítmicos, antioxidantes y potencial antitumoral, atribuidos a su capacidad para modular canales iónicos y vías de señalización celular. Su mecanismo de acción incluye la inhibición de canales de potasio y calcio, lo que lo hace relevante en estudios cardiovasculares. Además, muestra propiedades neuroprotectoras en modelos experimentales. Su perfil lipofílico facilita la penetración en membranas biológicas, aunque su biodisponibilidad puede verse limitada por un metabolismo hepático extenso.
Dauricine structure
Dauricine structure
Product Name:Dauricine
Número CAS:524-17-4
MF:C38H44N2O6
Megavatios:624.76577091217
MDL:MFCD26960929
CID:38002
PubChem ID:73400
Update Time:2025-06-17

Dauricine Propiedades químicas y físicas

Nombre e identificación

    • DAURICINE
    • -(4-((1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl)methyl)phenox
    • (r-(r*,r*))-y)
    • 4-[[(1R)-1,2,3,4-Tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl]methyl]-2-[4-[[(1R)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl]methyl]phenoxy]phenol
    • 4-[((1R)-1,2,3,4-Tetrahydro-6,7-dimethoxy-2-methylisoquinolin-1-yl)methyl]-2-[4-[[(1R)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methylisoquinolin-1-yl]methyl]phenoxy]phenol
    • dauricine (8ci)
    • Menispermum dauricum DC Extract
    • Phenol,4-[[(1R)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl]methyl]-2-[4-[[(1R)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl]methyl]phenoxy]-
    • 6,6'-Di-O-Methyldauricoline
    • NSC36413
    • 4-[(6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]-2-{4-[(6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]phenoxy}phenol
    • NCI60_003351
    • 4-[(6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]-2-[4-[(6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]phenoxy]phenol
    • Phenol,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinoliny
    • 4-[[(1R)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-2-[4-[[(1R)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenoxy]phenol
    • Men
    • HY-N0220
    • 8QTO90G5W5
    • Phenol, 4-[[(1R)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl]methyl]-2-[4-[[(1R)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl]methyl]phenoxy]-
    • CCG-270271
    • s9295
    • AKOS037514611
    • Phenol, 4-((1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl)methyl)-2-(4-((1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl)methyl)phenoxy)-, (R-(R*,R*))-
    • BDBM50370415
    • 524-17-4
    • CHEMBL442717
    • DTXSID90966808
    • DAURICINE [MI]
    • NSC 36413
    • UNII-8QTO90G5W5
    • Q5228100
    • SCHEMBL2233953
    • 4-{[(1R)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl}-2-(4-{[(1R)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl}phenoxy)phenol
    • CHEBI:4331
    • FT-0624458
    • NSC-36413
    • 4-(((1R)-1,2,3,4-TETRAHYDRO-6,7-DIMETHOXY-2-METHYL-1-ISOQUINOLINYL)METHYL)-2-(4-(((1R)-1,2,3,4-TETRAHYDRO-6,7-DIMETHOXY-2-METHYL-1-ISOQUINOLINYL)METHYL)PHENOXY)PHENOL
    • CS-0008258
    • C09419
    • CHEMBL1995008
    • B2703-465210
    • Phenol,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl)methyl]-2-[4-[(1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl)methyl]phenoxy]-, [R-(R*,R*)]-
    • LS-15406
    • BCP30798
    • AKOS015897174
    • A870987
    • 4-[[(1R)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-2-[4-[[(1S)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenoxy]phenol
    • 4-(((R)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl)-2-(4-(((S)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl)phenoxy)phenol
    • Q-100593
    • SCHEMBL677474
    • AKOS015965146
    • AC-20217
    • AC-34010
    • [R-(R*,R*)]-4-[(1,2,3,4-Tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl)methyl]-2-[4-[(1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl)methyl]phenoxy]phenol; 4-[[(1R)-1,2,3,4-Tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl]methyl]-2-[4-[[(1R)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl]methyl]phenoxy]phenol;NSC 36413;
    • 4-(((1R)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl)-2-(4-(((1R)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl)phenoxy)phenol
    • 4-(((1R)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl)-2-(4-(((1R)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl)phenoxy)phenol
    • 4-((1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl)methyl)-2-(4-((1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl)methyl)phenoxy)phenol
    • HY-N0220R
    • FD66056
    • Dauricine (Standard)
    • Dauricine
    • MDL: MFCD26960929
    • Renchi: 1S/C38H44N2O6/c1-39-15-13-26-20-35(42-3)37(44-5)22-29(26)31(39)17-24-7-10-28(11-8-24)46-34-19-25(9-12-33(34)41)18-32-30-23-38(45-6)36(43-4)21-27(30)14-16-40(32)2/h7-12,19-23,31-32,41H,13-18H2,1-6H3/t31-,32-/m1/s1
    • Clave inchi: AQASRZOCERRGBL-ROJLCIKYSA-N
    • Sonrisas: O(C)C1C(=CC2CCN(C)[C@H](CC3C=CC(=C(C=3)OC3C=CC(=CC=3)C[C@@H]3C4C=C(C(=CC=4CCN3C)OC)OC)O)C=2C=1)OC

Atributos calculados

  • Calidad precisa: 624.32000
  • Masa isotópica única: 624.32
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 8
  • Recuento de átomos pesados: 46
  • Cuenta de enlace giratorio: 10
  • Complejidad: 933
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 2
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 6.7
  • Superficie del Polo topológico: 72.9
  • Peso molecular: 624.8

Propiedades experimentales

  • Color / forma: Powder
  • Denso: 1.1850
  • Punto de fusión: 115°
  • Punto de ebullición: 712.3 °C at 760 mmHg
  • Punto de inflamación: 384.6 °C
  • índice de refracción: 1.601
  • PSA: 72.86000
  • Logp: 6.63810
  • Rotación específica: D11 -139° in methanol

Dauricine PrecioMás >>

Clasificación relacionada No. Product Name Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D115683-20mg
Dauricine
524-17-4 ,≥98%
20mg
¥885.90 2023-09-03
ChemFaces
CFN98129-20mg
Dauricine
524-17-4 >=98%
20mg
$128 2021-07-22
S e l l e c k ZHONG GUO
S9295-1mg
Dauricine
524-17-4 99.92%
1mg
¥1203.97 2023-09-15
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI
BZP0315-20mg
Dauricine
524-17-4 HPLC≥98%
20mg
¥800元 2023-09-15
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R032897-20mg
Dauricine
524-17-4 98%()
20mg
¥1063 2024-05-23
SHANG HAI YUAN YE Biotechnology Co., Ltd.
B20092-20mg
Dauricine
524-17-4 ,HPLC≥98%
20mg
¥700.00 2021-09-02
ChemScence
CS-0008258-5mg
Dauricine
524-17-4 99.91%
5mg
$80.0 2022-04-27
ChemScence
CS-0008258-10mg
Dauricine
524-17-4 99.91%
10mg
$140.0 2022-04-27
ChemScence
CS-0008258-20mg
Dauricine
524-17-4 99.91%
20mg
$230.0 2022-04-27
SHANG HAI XIAN DING Biotechnology Co., Ltd.
A-QQ668-5mg
Dauricine
524-17-4 ,≥98%
5mg
616.0CNY 2021-08-03

Dauricine Proveedores

Amadis Chemical Company Limited
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:524-17-4)Dauricine
Número de pedido:A870987
Estado del inventario:in Stock
Cantidad:100mg/250mg
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 09:26
Precio ($):230.0/390.0
Correo electrónico:sales@amadischem.com
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:524-17-4)Dauricine
A870987
Pureza:99%/99%
Cantidad:100mg/250mg
Precio ($):230.0/390.0